molecular formula C6H2BrIN2OS B12952262 7-Bromo-6-iodothieno[3,2-d]pyrimidin-4(3H)-one

7-Bromo-6-iodothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B12952262
M. Wt: 356.97 g/mol
InChI Key: SLIQAULXTBKEPX-UHFFFAOYSA-N
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Description

7-Bromo-6-iodothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that features both bromine and iodine atoms attached to a thieno[3,2-d]pyrimidinone core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-6-iodothieno[3,2-d]pyrimidin-4(3H)-one typically involves the halogenation of thieno[3,2-d]pyrimidin-4(3H)-one. One common method includes the use of N-bromosuccinimide (NBS) and iodine in the presence of a suitable catalyst under controlled conditions to achieve selective bromination and iodination.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive halogenating agents.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-6-iodothieno[3,2-d]pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Typical conditions involve the use of a polar aprotic solvent like dimethylformamide (DMF) and a base such as potassium carbonate.

    Cross-Coupling Reactions: Palladium catalysts are often used in the presence of a base and a suitable ligand under inert atmosphere conditions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.

    Coupling Products: Products typically include biaryl compounds or other complex structures formed through carbon-carbon bond formation.

Scientific Research Applications

7-Bromo-6-iodothieno[3,2-d]pyrimidin-4(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-6-iodothieno[3,2-d]pyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The exact pathways involved would depend on the biological context and the specific derivatives synthesized from this compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-6-iodothieno[3,2-d]pyrimidin-4(3H)-one is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and biological activity. This dual halogenation can provide distinct electronic and steric properties, making it a valuable scaffold for the development of novel compounds with potential therapeutic applications.

Properties

Molecular Formula

C6H2BrIN2OS

Molecular Weight

356.97 g/mol

IUPAC Name

7-bromo-6-iodo-3H-thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C6H2BrIN2OS/c7-2-3-4(12-5(2)8)6(11)10-1-9-3/h1H,(H,9,10,11)

InChI Key

SLIQAULXTBKEPX-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(C(=O)N1)SC(=C2Br)I

Origin of Product

United States

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